molecular formula C12H15NO3 B15044143 Methyl 5-anilino-5-oxopentanoate

Methyl 5-anilino-5-oxopentanoate

Cat. No.: B15044143
M. Wt: 221.25 g/mol
InChI Key: FUHOJUMIOGEEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-anilino-5-oxopentanoate can be synthesized through a multi-step process. One common method involves the reaction of aniline with methyl 5-oxopentanoate under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-anilino-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of methyl 5-anilino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 5-anilino-5-oxopentanoate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-5-8-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)

InChI Key

FUHOJUMIOGEEHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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